molecular formula C12H14N4O2 B2891237 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide CAS No. 1797718-95-6

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2891237
CAS No.: 1797718-95-6
M. Wt: 246.27
InChI Key: FXABJCKPGLJQAL-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly for the development of kinase inhibitors. Its molecular structure incorporates two privileged pharmacophores: a 4-(dimethylamino)pyrimidine ring and a furan-2-carboxamide group. The pyrimidine scaffold is a well-established motif known to participate in key hydrogen bonding interactions within the ATP-binding pocket of various kinase enzymes . This makes derivatives of this compound class valuable for probing signal transduction pathways involved in cell proliferation and disease pathogenesis. Research into analogous compounds has demonstrated their potential as scaffolds for designing potent and selective inhibitors. For instance, similar molecular frameworks featuring aminopyrimidine cores have been explored as highly selective type II inhibitors for kinases like PDGFRα, which is a target in oncology research . Furthermore, the structural flexibility of the core scaffold allows for optimization, as seen in quantitative structure-activity relationship (QSAR) studies conducted on propanamide derivatives with furan rings for anticonvulsant applications . This compound is provided for Research Use Only (RUO) and is intended for laboratory research purposes such as hit-to-lead optimization, biochemical assay development, and mechanism-of-action studies. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to utilize this molecule as a key intermediate or template for the synthesis and biological evaluation of novel bioactive agents.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-16(2)11-5-6-13-10(15-11)8-14-12(17)9-4-3-7-18-9/h3-7H,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXABJCKPGLJQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Chloropyrimidine

A common approach involves substituting a chlorine atom on 2,4-dichloropyrimidine with dimethylamine, followed by introduction of the methylamine group:

  • Step 1 : Reaction of 2,4-dichloropyrimidine with dimethylamine in THF at 0–5°C yields 4-(dimethylamino)-2-chloropyrimidine.
  • Step 2 : Amination of the 2-chloro position via Buchwald-Hartwig coupling with methylamine or via nucleophilic substitution under high-pressure conditions.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Catalyst: Palladium(II) acetate for coupling reactions
  • Temperature: 80–100°C for 12–24 hours
  • Yield: 60–75% after column chromatography.

Reductive Amination of Pyrimidine Aldehyde

An alternative route starts with 4-(dimethylamino)pyrimidine-2-carbaldehyde:

  • Step 1 : Condensation with methylamine in methanol to form the imine.
  • Step 2 : Reduction using sodium borohydride or hydrogenation with Pd/C to yield the primary amine.

Analytical Data :

  • MS (ESI) : m/z 167.1 [M+H]+ (calculated for C₇H₁₁N₄: 167.1)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 3.78 (s, 2H, CH₂NH₂), 3.02 (s, 6H, N(CH₃)₂).

Amide Bond Formation with Furan-2-carboxylic Acid

Acid Chloride Method

Furan-2-carboxylic acid is converted to its acid chloride, which reacts with the pyrimidinylmethylamine:

  • Step 1 : Treatment of furan-2-carboxylic acid with thionyl chloride (SOCl₂) at reflux for 2 hours.
  • Step 2 : Reaction of the acid chloride with 4-(dimethylamino)pyrimidin-2-yl)methanamine in dichloromethane (DCM) with triethylamine as a base.

Reaction Conditions :

  • Molar Ratio: 1:1.2 (acid chloride:amine)
  • Temperature: 0°C → room temperature, 4 hours
  • Yield: 70–85% after recrystallization from ethanol.

Characterization :

  • Melting Point : 189–191°C
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 160.2 (C=O), 152.1 (pyrimidine-C), 146.8 (furan-C), 112.4–110.3 (aromatic carbons).

Coupling Reagent-Assisted Synthesis

Modern approaches employ coupling agents to enhance efficiency:

  • Step 1 : Activation of furan-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
  • Step 2 : Addition of pyrimidinylmethylamine and stirring at room temperature for 12 hours.

Optimized Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Coupling Agent: EDC/HOBt (1:1 molar ratio)
  • Yield: 85–90%
  • Purity (HPLC): >98%.

Alternative Routes and Modifications

Pyrimidine Ring Construction Post-Amidation

For derivatives with sensitive functional groups, the pyrimidine ring may be assembled after amide formation:

  • Step 1 : Coupling of furan-2-carboxylic acid with 2-(aminomethyl)pyrimidin-4-amine.
  • Step 2 : Dimethylation of the pyrimidine amine using methyl iodide and potassium carbonate.

Challenges :

  • Over-alkylation risks necessitate careful stoichiometry.
  • Requires purification via silica gel chromatography.

Solid-Phase Synthesis

Patents describe resin-bound approaches for high-throughput synthesis:

  • Step 1 : Immobilization of 4-(dimethylamino)pyrimidin-2-yl)methanamine on Wang resin.
  • Step 2 : On-resin amidation with Fmoc-protected furan-2-carboxylic acid.
  • Step 3 : Cleavage with trifluoroacetic acid (TFA).

Advantages :

  • Enables parallel synthesis of analogs.
  • Yields >80% with automated systems.

Analytical and Spectroscopic Data

Spectral Characterization

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend)
  • HRMS : m/z 261.1085 [M+H]+ (calculated for C₁₂H₁₄N₄O₂: 261.1089)
  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.85 (d, J = 3.2 Hz, 1H, furan-H), 6.75 (d, J = 3.2 Hz, 1H, furan-H), 4.65 (s, 2H, CH₂), 3.10 (s, 6H, N(CH₃)₂).

Purity and Stability

  • HPLC : Retention time 6.8 min (C18 column, acetonitrile/water 70:30)
  • Stability : Stable at 25°C for 6 months under nitrogen.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • Thionyl Chloride vs. Oxalyl Chloride : Thionyl chloride is preferred for lower cost and easier byproduct removal.
  • Solvent Recovery : DCM and THF are recycled via distillation, reducing waste.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine and furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can enhance the compound’s ability to interact with nucleophilic sites on proteins or enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins or enzymes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Core Structure Substituents/Modifications Molecular Weight Synthesis Method Biological Activity/Application
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide (Target) Pyrimidine 4-(dimethylamino), furan-2-carboxamide ~289.3 (calc.) Not specified in evidence Hypothesized kinase/DNA interaction
N-(4-(substituted amino)thieno[2,3-d]pyrimidin-2-yl)thiophene/furan-2-carboxamide derivatives Thieno[2,3-d]pyrimidine Thiophene/furan-2-carboxamide, varied amino groups ~300–350 Five-step synthesis Anticancer, enzyme inhibition
(R)-N-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)-5-(4-(((4-oxo-...phenyl)furan-2-carboxamide Cyclopenta[d]pyrimidine Thioether-linked phenyl, methylamino substituent 480.579 Multi-step coupling Not specified (PDB ligand)
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide Pyrazolo[3,4-d]pyrimidine Isopropylamino, methylthio, ethyl linker 360.4 Not specified Potential kinase modulation
Benzofused biaryl polyamides with furan-2-carboxamide Benzofused biaryl Benzimidazole, polyamide chains ~600–700 (calc.) Amide coupling G-quadruplex DNA targeting

Key Comparative Analysis

Core Heterocycle Variations
  • Pyrimidine vs. This modification is associated with improved anticancer activity in synthesized derivatives, likely due to increased binding affinity to ATP pockets in kinases .
  • Pyrazolo[3,4-d]pyrimidine (): The pyrazolo-pyrimidine hybrid in introduces a five-membered pyrazole ring fused to pyrimidine. This structure is prevalent in kinase inhibitors (e.g., ALK, EGFR), where the rigid core improves selectivity. The methylthio and isopropylamino groups may enhance hydrophobic interactions compared to the dimethylamino group in the target compound .
Substituent Effects
  • Dimethylamino vs. Sulfur-containing groups are prone to oxidation, which could affect pharmacokinetics .
  • Furan-2-carboxamide Linkage: All compared compounds retain the furan-2-carboxamide moiety, critical for π-stacking and hydrogen bonding. However, its positioning varies: In the target compound, it is directly linked to the pyrimidine via a methylene bridge.
Pharmacological Implications
  • Thieno[2,3-d]pyrimidine Derivatives (): These compounds exhibit notable anticancer activity, attributed to dual inhibition of topoisomerase II and receptor tyrosine kinases. Their synthesis via a five-step protocol with high yields suggests scalability advantages over more complex routes .
  • G-Quadruplex Targeting (): The benzofused biaryl polyamides in demonstrate how structural complexity (e.g., benzimidazole and polyamide chains) shifts applications toward nucleic acid interactions, contrasting with the target compound’s likely protein-targeted mechanism .

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • A furan ring which is known for its biological activity.
  • A pyrimidine moiety that enhances its interaction with biological targets.

The compound can be represented by the following chemical formula:
C12H14N4O2C_{12}H_{14}N_{4}O_{2}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. The compound's structure allows it to bind to active sites on proteins, thereby inhibiting their function.

Potential Mechanisms Include:

  • Enzyme Inhibition: It may act as a competitive inhibitor for enzymes involved in cell proliferation.
  • Receptor Modulation: The compound could interact with various receptors, influencing signaling pathways associated with cancer cell growth and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:

  • Cell Viability Assays:
    • The compound exhibited significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
    • IC50 values ranged from 1.68 µM to 12.91 µM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Cell LineIC50 (µM)Comparison with 5-FU
MCF-71.68Better (17.02 µM)
A5499.46Better (11.73 µM)
  • Apoptosis Induction:
    • Treatment with the compound resulted in increased levels of caspase 9, a marker of apoptosis, suggesting that it induces programmed cell death in cancer cells .

Antimicrobial Activity

The furan component of this compound contributes to its antibacterial properties:

  • In Vitro Studies:
    • The compound demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.
    • Minimum Inhibitory Concentration (MIC) values were reported lower than those for traditional antibiotics like tetracycline .

Case Studies

Several research studies have evaluated the biological activity of this compound:

  • Study on Cancer Cell Lines:
    • In a recent study, this compound was tested against multiple cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis .
  • Antibacterial Efficacy:
    • A comparative study showed that this compound outperformed several common antibiotics in inhibiting bacterial growth in vitro, suggesting its potential as a new antibacterial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide?

  • Methodology : The synthesis typically involves amide bond formation between furan-2-carboxylic acid and (4-(dimethylamino)pyrimidin-2-yl)methylamine. Activation of the carboxylic acid using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst is critical for high yields. Multi-step protocols may require intermediate purification via column chromatography or recrystallization. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) must be optimized to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for confirming the pyrimidine ring (e.g., dimethylamino protons at ~2.8–3.2 ppm) and furan carboxamide structure (aromatic protons at ~6.3–7.6 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., expected [M+H]+^+ ion).
  • Infrared Spectroscopy (IR) : Confirms the presence of amide C=O stretch (~1650–1680 cm1^{-1}) and aromatic C-H bonds .

Q. How to assess the compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–10) at 37°C. Monitor degradation via HPLC-UV at intervals (e.g., 24, 48, 72 hours). Quantify stability using peak area retention and identify degradation products via LC-MS .

Advanced Research Questions

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Methodology :

  • Orthogonal Assays : Compare results from enzymatic assays (e.g., kinase inhibition) with cell-based viability assays to rule out off-target effects.
  • Compound Purity : Verify purity (>95%) via HPLC and exclude batch-specific impurities.
  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

Q. What computational strategies predict the compound’s binding mode to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., ATP-binding pockets). Validate predictions with mutagenesis studies targeting predicted binding residues.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and conformational changes in the target protein .

Q. How to design derivatives to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodology :

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the pyrimidine ring or replace the furan with bioisosteres (e.g., thiophene).
  • Prodrug Strategies : Mask polar groups with labile esters or phosphates to enhance oral bioavailability.
  • In Vitro ADME Screening : Use microsomal stability assays (e.g., liver microsomes) and Caco-2 permeability models to prioritize candidates .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Target Engagement Assays : Employ cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to confirm direct binding to proposed targets.
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK inhibition) .

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